XCC A1 vs. A2A Receptor Selectivity: Ki Comparison with XAC and CGS 15943
XCC exhibits a distinct adenosine receptor subtype selectivity profile compared to the closely related functionalized congener XAC and the structurally distinct non‑xanthine antagonist CGS 15943. XCC binds to human A1 receptors with a Ki of 42 nM and to A2A receptors with a Ki of 1130 nM, yielding an A1/A2A selectivity ratio of approximately 27‑fold . In contrast, XAC (xanthine amine congener) demonstrates a different selectivity pattern with reported IC50 values of 1.8 nM at A1 and 114 nM at A2 receptors (selectivity ratio of approximately 63‑fold), while CGS 15943 is a highly potent but essentially non‑selective antagonist with Ki values of 3.5 nM (A1) and 4.2 nM (A2A) (selectivity ratio of approximately 1.2‑fold) . This quantitative divergence in subtype preference has direct implications for experimental design: XCC provides intermediate A1 selectivity suitable for studies where complete A1/A2A non‑selectivity (CGS 15943) is undesirable, yet where the stronger A1 bias of XAC may confound interpretation of mixed‑receptor systems.
| Evidence Dimension | A1 vs. A2A receptor selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki = 42 nM (A1), Ki = 1130 nM (A2A) |
| Comparator Or Baseline | XAC: IC50 = 1.8 nM (A1), 114 nM (A2); CGS 15943: Ki = 3.5 nM (A1), 4.2 nM (A2A) |
| Quantified Difference | A1/A2A selectivity ratio: XCC ≈ 27‑fold; XAC ≈ 63‑fold; CGS 15943 ≈ 1.2‑fold |
| Conditions | XCC: human recombinant receptors; XAC: rat brain membranes/functional assays; CGS 15943: human recombinant receptors expressed in CHO cells |
Why This Matters
Intermediate A1 selectivity enables experimental designs where complete non‑selectivity would obscure subtype‑specific contributions, yet where excessive A1 bias would preclude meaningful A2A assessment.
